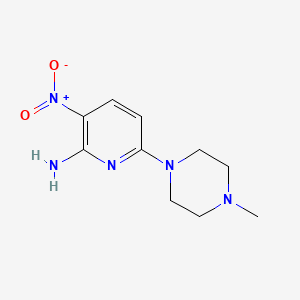

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MNPA and has a molecular formula of C10H15N5O2. MNPA is a nitroaromatic compound that has been synthesized using different methods.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Amination Reactions : 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine has been utilized in selective vicarious nucleophilic amination of 3-nitropyridines, forming part of a general method for preparing substituted 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

- Synthesis of Novel Compounds : It serves as a starting point in synthesizing novel Mannich bases, which are tested for anticancer activities against prostate cancer cells (Demirci & Demirbas, 2019).

Pharmacological Applications

- Histamine H4 Receptor Ligands : This compound is part of a series studied as ligands for the histamine H4 receptor, potentially useful in anti-inflammatory and antinociceptive therapies (Altenbach et al., 2008).

Solubility and Drug-Like Properties

- Improvement of Drug Solubility : It has been included in studies focusing on the ultrasound-assisted improvement of drug solubility, particularly in forming salts from compounds with poor water solubility (Machado et al., 2013).

Spectroscopic and Crystallographic Studies

- Spectroscopic Characterization : Spectroscopic features and molecular structure of related compounds have been determined, aiding in understanding their physical and chemical properties (Al-Harthy et al., 2019).

Synthetic Pathways and Derivatives

- Formation of Aminals via Pummerer Rearrangement : The compound is involved in the formation of aminals from amines, showing a diverse range of chemical reactions it can participate in (Rakhit, Georges, & Bagli, 1979).

Biochemical Studies

- Serotonin Receptor Agents : Derivatives of this compound have been identified as new chemical families of potent 5-HT6R ligands, significant for treatments related to cognitive impairment (Latacz et al., 2019).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been shown to interact with targets like candidapepsin-2 in yeast and cathepsin l2 in humans .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit sirt-6, a member of the sirtuin family of protein deacetylases .

Biochemical Pathways

It has been suggested that similar compounds may influence pathways related to glucose metabolism, potentially through the inhibition of sirt-6 .

Pharmacokinetics

Similar compounds like 4-methylpiperazin-1-yl carbonyl group have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Similar compounds have been found to lower blood glucose levels, suggesting potential therapeutic applications in the treatment of diabetes .

Action Environment

It’s worth noting that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of similar compounds .

Propriétés

IUPAC Name |

6-(4-methylpiperazin-1-yl)-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-13-4-6-14(7-5-13)9-3-2-8(15(16)17)10(11)12-9/h2-3H,4-7H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSWRHMCPBRBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2476167.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2476174.png)

![8-Phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2476175.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2476181.png)

![2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2476182.png)